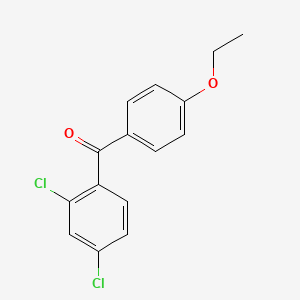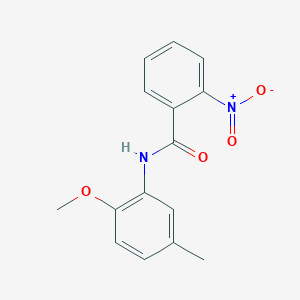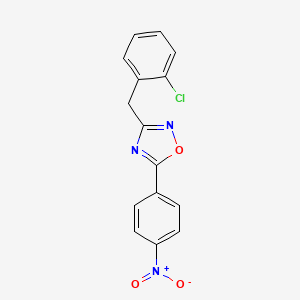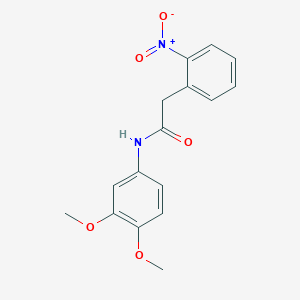![molecular formula C18H17ClN2O2 B5739799 N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-3-methylbutanamide](/img/structure/B5739799.png)
N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-3-methylbutanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-3-methylbutanamide, commonly known as BCI-838, is a chemical compound that has gained significant attention in the field of scientific research. This compound belongs to the class of benzoxazole derivatives and has been extensively studied for its potential use in treating various diseases.
Mecanismo De Acción
The exact mechanism of action of BCI-838 is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes that are involved in cell growth and proliferation. This inhibition leads to the suppression of cancer cell growth and division.
Biochemical and Physiological Effects:
BCI-838 has been shown to have several biochemical and physiological effects, including the inhibition of cell growth and division, induction of apoptosis (programmed cell death), and anti-inflammatory effects. These effects make BCI-838 a promising candidate for the treatment of various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of BCI-838 is its high potency, which allows for lower doses to be used in experiments. Additionally, BCI-838 has shown low toxicity in preclinical studies, making it a safer option for use in lab experiments. However, one limitation of BCI-838 is its limited solubility in water, which can make it challenging to administer in certain experiments.
Direcciones Futuras
There are several future directions for the study of BCI-838. One potential direction is the development of more efficient synthesis methods for BCI-838, which could lead to increased availability and lower costs. Additionally, further studies are needed to fully understand the mechanism of action of BCI-838 and its potential use in treating various diseases. Finally, the development of more effective delivery methods for BCI-838 could enhance its therapeutic potential.
In conclusion, BCI-838 is a promising compound that has shown potential in treating various diseases. Its high potency, low toxicity, and anti-inflammatory effects make it a promising candidate for further study. With continued research, BCI-838 could become an important tool in the fight against cancer, inflammation, and autoimmune disorders.
Métodos De Síntesis
The synthesis of BCI-838 involves several steps, including the reaction of 2-amino-5-chlorobenzoic acid with acetic anhydride to form 2-acetamido-5-chlorobenzoic acid. This intermediate is then reacted with ethyl 3-methylbutanoate in the presence of a coupling agent to form the final product, BCI-838.
Aplicaciones Científicas De Investigación
BCI-838 has been studied for its potential use in treating various diseases, including cancer, inflammation, and autoimmune disorders. Several preclinical studies have shown promising results in the treatment of cancer, particularly in inhibiting the growth of cancer cells.
Propiedades
IUPAC Name |
N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-3-methylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O2/c1-11(2)9-17(22)20-12-7-8-14(19)13(10-12)18-21-15-5-3-4-6-16(15)23-18/h3-8,10-11H,9H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYGNLHFWAWTEHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)NC1=CC(=C(C=C1)Cl)C2=NC3=CC=CC=C3O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-3-methylbutanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{[4-(4-ethylbenzyl)-1-piperazinyl]methyl}-4-methoxyphenol](/img/structure/B5739746.png)
![N-[4-(aminosulfonyl)phenyl]-3-methylbutanamide](/img/structure/B5739752.png)
![2-[(1-ethyl-1H-benzimidazol-2-yl)thio]-N'-(4-isopropylbenzylidene)acetohydrazide](/img/structure/B5739753.png)




![N-(2-{[3-(methylthio)phenyl]amino}-2-oxoethyl)benzamide](/img/structure/B5739782.png)
![4-ethoxy-3-nitro-N-[(2-pyridinylamino)carbonothioyl]benzamide](/img/structure/B5739787.png)

![2-[(2-fluorobenzoyl)amino]-4-phenyl-3-thiophenecarboxylic acid](/img/structure/B5739790.png)
![N-[4-(acetylamino)phenyl]-3-(4-methylphenyl)acrylamide](/img/structure/B5739792.png)